molecular formula C17H15N5O3S B6548805 1-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 946287-54-3

1-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6548805
CAS No.: 946287-54-3
M. Wt: 369.4 g/mol
InChI Key: IQBLGDIPFVWRDA-UHFFFAOYSA-N
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Description

1-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.08956053 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound MFCD08346768 are currently unknown. The compound contains a thiazole ring, which is a common structural component in many biologically active compounds . Thiazole derivatives have been found in a number of biologically active molecules, including Ritonavir (antiretroviral drug), Sulfathiazole (antimicrobial drug), Abafungin (antifungal drug), Bleomycin, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been reported to have a wide range of pharmacological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of MFCD08346768 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given the diverse biological activities associated with thiazole derivatives , it is plausible that MFCD08346768 could affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and their roles in cellular processes.

Result of Action

Given the diverse biological activities associated with thiazole derivatives , it is plausible that MFCD08346768 could have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

1-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-11-10-26-17(18-11)20-14(23)9-22-15(24)8-7-13(21-22)16(25)19-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,25)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBLGDIPFVWRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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